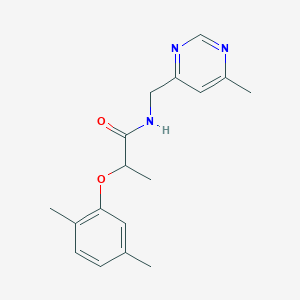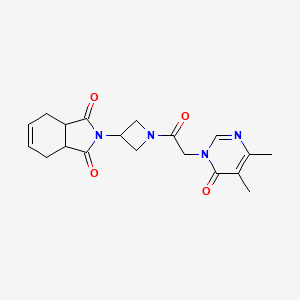![molecular formula C22H14ClFN4O3S B2464200 N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1251687-82-7](/img/no-structure.png)
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide, commonly known as BTSA1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields.
Applications De Recherche Scientifique
Biological Activity in Piperidine Derivatives : A study by Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted derivatives of the compound, focusing on their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity in enzyme inhibition, highlighting their potential in therapeutic applications (Khalid et al., 2014).
Anti-bacterial Study of Piperidin-4-yl Derivatives : In 2016, Khalid et al. conducted another study focusing on the antimicrobial properties of N-substituted derivatives of the compound. The study revealed moderate to significant antibacterial activity, showcasing the potential of these derivatives in combating bacterial infections (Khalid et al., 2016).
Cholinesterase Inhibition by Sulfonamide Derivatives : A research by Khalid (2012) synthesized new derivatives including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and found that they exhibited promising activities against acetylcholinesterase and butyrylcholinesterase enzymes. This indicates their potential use in treating conditions related to cholinesterase activity (Khalid, 2012).
Crystal Structure Analysis : A study by Ismailova et al. (2014) involved synthesizing a related compound and analyzing its crystal structure. The study provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their biological activities (Ismailova et al., 2014).
Antimicrobial Nano-Materials : A research by Mokhtari and Pourabdollah (2013) evaluated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds showed more effectiveness against fungi than bacteria, suggesting their potential use in antifungal therapies (Mokhtari & Pourabdollah, 2013).
Phosphoinositide 3-Kinase Inhibition : Stec et al. (2011) studied a compound structurally related to N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide for its inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. This research contributes to the understanding of compounds that can potentially treat diseases involving these pathways (Stec et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with thionyl chloride to form 1-benzylpiperidine-4-carbonyl chloride. This intermediate is then reacted with 1-(2-thienylsulfonyl)piperidine-4-amine to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "thionyl chloride", "1-(2-thienylsulfonyl)piperidine-4-amine" ], "Reaction": [ "1. React 1-benzylpiperidine-4-carboxylic acid with thionyl chloride in the presence of a base to form 1-benzylpiperidine-4-carbonyl chloride.", "2. React 1-benzylpiperidine-4-carbonyl chloride with 1-(2-thienylsulfonyl)piperidine-4-amine in the presence of a base to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide." ] } | |
Numéro CAS |
1251687-82-7 |
Formule moléculaire |
C22H14ClFN4O3S |
Poids moléculaire |
468.89 |
Nom IUPAC |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |
Clé InChI |
OPYQKZKKWFSERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464117.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)
![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)
![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)
![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)